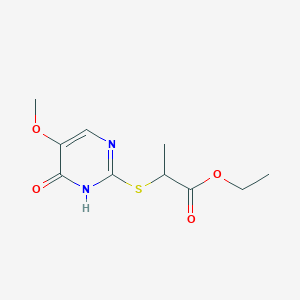

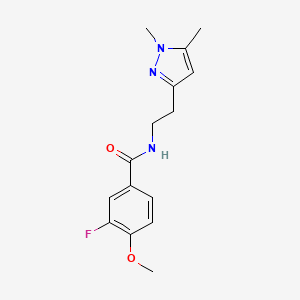

N-(2-(1,5-二甲基-1H-吡唑-3-基)乙基)-3-氟-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide often involves multi-step chemical reactions starting from simple precursors. A common approach includes the preparation of substituted pyrazole derivatives from benzamides, which are then treated with various reagents to afford the desired pyrazoline derivatives (Abdulla et al., 2013). Such processes highlight the versatility of pyrazole-based compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been extensively studied using spectroscopic and X-ray diffraction techniques. For example, the crystal structure analysis of related compounds provides insight into their spatial configuration, molecular bonding, and potential for intermolecular interactions (Karabulut et al., 2014). These studies are crucial for understanding the compound's chemical behavior and reactivity.

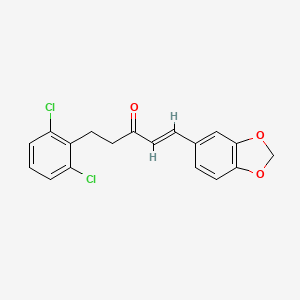

Chemical Reactions and Properties

The reactivity of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide and its derivatives can be influenced by various factors, including the presence of substituents on the pyrazole ring. These compounds participate in a range of chemical reactions, leading to diverse derivatives with potential pharmacological activities. The reactions often involve interactions with hydrazine or phenylhydrazine, yielding pyrazoline derivatives with varied properties (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. X-ray crystallography studies reveal the arrangement of atoms within the crystal lattice, providing insights into the compound's stability and solubility characteristics. Such properties are essential for the compound's application in various fields, including material science and drug formulation.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are pivotal for understanding the compound's behavior in chemical reactions. The presence of functional groups, such as the methoxy group and the pyrazole ring, plays a significant role in determining these properties. Studies on similar compounds have shown that modifications at specific positions can significantly affect their chemical behavior and biological activity (Karrouchi et al., 2021).

科学研究应用

抗精神病潜力

- 行为动物测试中的抗精神病样特性:一种相关化合物,2-(二乙基氨基)-N-[4-(2-氟苯甲酰)-1,3-二甲基-1H-吡唑-5-基]乙酰胺,在行为动物测试中展现出抗精神病样特性。与临床上可用的抗精神病药物不同,这种化合物不与多巴胺受体相互作用(Wise et al., 1987)。

受体成像的放射标记化合物

- 肾素-血管紧张素II AT1受体成像:开发了放射标记的非肽类肾素-血管紧张素II拮抗剂,如[11C]L-159,884,结构类似,用于AT1受体成像(Hamill et al., 1996)。

合成和药理活性

合成和抗炎活性:合成了一系列取代吡唑衍生物,与N-(2-(1,5-二甲基-1H-吡唑-3-基)乙基)-3-氟-4-甲氧基苯田酰胺结构相关,展现出良好的抗炎活性(Abdulla et al., 2014)。

除草剂中间体:合成了除草剂中间体,如3-(4-氯-2-氟-5-甲氧基苯基)-1-甲基-5-三氟甲基-1H-吡唑,这是合成相关化合物的步骤(Zhou Yu, 2002)。

抗炎和抗微生物药剂

抗炎和抗微生物特性:合成了新型N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-噻唑烷-3-基)乙酰胺,展现出显著的抗炎活性(Sunder & Maleraju, 2013)。

强效抗微生物药剂:合成了对常见病原体如金黄色葡萄球菌和大肠杆菌具有强效抗微生物活性的吡唑酰肼(Gunasekar et al., 2021)。

作用机制

Target of action

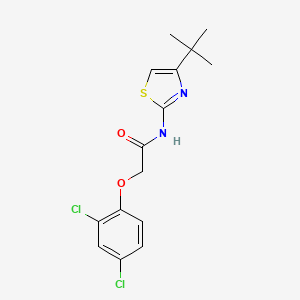

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Benzamides, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Pyrazole and benzamide derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some pyrazole derivatives have shown inhibitory activity against certain viruses .

属性

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10-8-12(18-19(10)2)6-7-17-15(20)11-4-5-14(21-3)13(16)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNODQBOTWZKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2493954.png)

![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)

![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)